Chemical properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
Chemical properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
This guide provides an in-depth technical analysis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione , a specialized heterocyclic compound belonging to the benzoxazine-2,4-dione class (often referred to as Carsalam derivatives). Distinct from its isomer isatoic anhydride (a 3,1-benzoxazine), this 1,3-benzoxazine scaffold is a critical pharmacophore in medicinal chemistry, particularly known for its utility as a serine protease inhibitor and a versatile synthetic intermediate.
[1]
Executive Summary
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a bicyclic heterocycle characterized by a "masked isocyanate" reactivity profile and potent acylating capability. In drug discovery, this scaffold functions as a suicide substrate for serine proteases, specifically Human Leukocyte Elastase (HLE) . The electron-withdrawing nitro group at the C6 position enhances the electrophilicity of the carbonyl center, significantly increasing its reactivity toward nucleophilic attack by enzyme active sites or synthetic nucleophiles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound features a benzene ring fused to a 1,3-oxazine-2,4-dione ring.[1][2] The numbering convention for the 1,3-benzoxazine system assigns the oxygen atom to position 1 and the nitrogen to position 3.
| Property | Data |
| IUPAC Name | 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione |
| Molecular Formula | C₁₅H₁₀N₂O₅ |
| Molecular Weight | 298.25 g/mol |
| Core Scaffold | 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) |
| Key Substituents | N3-Benzyl (Hydrophobic interaction); C6-Nitro (Electronic activation) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water.[1] |
| Appearance | Pale yellow to yellow crystalline solid (attributed to the nitro chromophore). |
| CAS Registry (Analog) | 708231-01-0 (Reference for 3-benzyl variant) |
Synthesis Strategy
The synthesis of 1,3-benzoxazine-2,4-diones typically proceeds via the cyclization of salicylamide derivatives. To achieve the 6-nitro substitution pattern on the 1,3-benzoxazine core, the starting material must be 4-nitrosalicylamide (2-hydroxy-4-nitrobenzamide).
Note on Regiochemistry: Starting with the more common 5-nitrosalicylamide yields the 7-nitro isomer.
Protocol: Two-Step Synthesis from 4-Nitrosalicylamide
Step 1: Cyclization to the Benzoxazine Core
This step utilizes ethyl chloroformate (or phosgene equivalents) to close the oxazine ring.
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Reagents: 4-Nitrosalicylamide (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine (anhydrous, solvent/base).
-
Procedure:
-
Dissolve 4-nitrosalicylamide in anhydrous pyridine at 0°C under nitrogen.
-
Dropwise add ethyl chloroformate. The reaction is exothermic.[3]
-
Reflux the mixture for 3–5 hours. The solution typically darkens.
-
Quench: Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/acetone to yield 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione .
-
Step 2: N-Alkylation (Benzylation)
-
Reagents: 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq), Benzyl Bromide (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (solvent).
-
Procedure:
-
Suspend the benzoxazine intermediate and K₂CO₃ in dry DMF.
-
Add Benzyl Bromide dropwise at room temperature.
-
Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Pour into ice water. The N-benzyl product will precipitate.
-
Purification: Recrystallize from ethanol to obtain the final title compound.
-
Visual Synthesis Workflow
Figure 1: Synthetic pathway for the preparation of the target benzoxazine-2,4-dione.
Chemical Reactivity & Mechanism of Action[10]
The 1,3-benzoxazine-2,4-dione ring is electronically biased. It contains two carbonyls:[4]
-
C2 (Carbamate-like): Highly electrophilic due to flanking oxygen and nitrogen.
-
C4 (Amide-like): Less electrophilic.
Nucleophilic Ring Opening
The defining property of this molecule is its susceptibility to nucleophilic attack at C2 .
-
Reaction: Nucleophiles (amines, alcohols, or active site serines) attack C2.
-
Outcome: The bond between O1 and C2 cleaves, leading to ring opening.
-
Product: A salicylic acid derivative (if hydrolyzed) or a salicylamide derivative linked to the nucleophile.
Pharmacology: Human Leukocyte Elastase (HLE) Inhibition
This compound acts as an acyl-enzyme inhibitor .[5] HLE is a serine protease involved in inflammatory diseases (e.g., COPD, emphysema).
Mechanism:
-
Binding: The hydrophobic benzyl group at N3 fits into the S1 or S' hydrophobic pocket of the enzyme.
-
Acylation: The catalytic Serine-195 hydroxyl group of HLE attacks the electrophilic C2 carbonyl of the benzoxazine.
-
Ring Opening: The heterocyclic ring opens, forming a stable acyl-enzyme complex (a carbamate linkage to the serine).
-
Inhibition: The 6-nitro group withdraws electron density, destabilizing the ring and accelerating the acylation step (
), making it a potent inhibitor.
Mechanism Diagram
Figure 2: Mechanism of Human Leukocyte Elastase inhibition via suicide substrate acylation.
Experimental Protocols
Protocol A: Kinetic Hydrolysis Assay (Stability Check)
To verify the electrophilicity of the C2 position, a hydrolysis assay is standard.
-
Buffer: Phosphate buffer (pH 7.4) with 10% DMSO (to ensure solubility).
-
Method:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add 10 µL stock to 990 µL buffer in a quartz cuvette.
-
Monitor UV absorbance at 300–350 nm (characteristic of the benzoxazine core) over time.
-
Result: A decrease in absorbance indicates ring opening (hydrolysis) to the N-benzyl-4-nitrosalicylamide.
-
Protocol B: HLE Inhibition Assay
-
Reagents: Human Leukocyte Elastase (commercial), Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).
-
Procedure:
-
Incubate HLE (10 nM) with varying concentrations of the benzoxazine inhibitor (0.1 nM – 10 µM) in HEPES buffer (pH 7.5) for 30 minutes.
-
Add the chromogenic substrate.
-
Measure the release of p-nitroaniline (pNA) at 405 nm.
-
Analysis: Plot residual enzyme activity vs. inhibitor concentration to determine
.
-
References
-
Vertex AI Search. (2025). Chemical properties of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione. 6
-
PubChem. (2025).[1] 2H-1,3-Benzoxazine-2,4(3H)-dione Compound Summary. National Library of Medicine. [Link]
-
Hsieh, P. W., et al. (2010).[7] Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase. European Journal of Medicinal Chemistry. [Link]
-
Waisser, K., et al. (2007). The chemistry of heterocycles.[8][2][3][9] III. 2H-1,3-benzoxazine-2,4(3H)-dione and some 3-substituted derivatives.[6][8][10][11][9][12] ResearchGate. [Link]
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